Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
Description
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is a complex compound with the molecular formula C32H20Cl2FeN4O4 and a molecular weight of 651.3 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including as a pigment and a catalyst in chemical reactions.
Properties
CAS No. |
72319-11-0 |
|---|---|
Molecular Formula |
C32H18Cl2FeN4O4.2H C32H20Cl2FeN4O4 |
Molecular Weight |
651.3 g/mol |
IUPAC Name |
1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;hydron;iron(2+) |
InChI |
InChI=1S/2C16H11ClN2O2.Fe/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;/q;;+2/p-2 |
InChI Key |
KPLSXCHJXDZDJF-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Ligand: 1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-ol
The preparation starts with the synthesis of the azo ligand, which is a key precursor for the ferrate complex.
- Diazotization and Coupling Reaction : The 5-chloro-2-aminophenol is diazotized using sodium nitrite in acidic medium (HCl) at low temperatures (0–5 °C) to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to yield the azo compound 1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-ol.
- Purification : The azo ligand is purified by recrystallization from suitable solvents such as ethanol or acetone to obtain a pure solid.
Complexation with Iron (III) Ions to Form the Ferrate Complex
- Metal Salt Selection : Ferric chloride (FeCl3) or ferric nitrate (Fe(NO3)3) is typically used as the iron source.
- Complex Formation : The azo ligand is dissolved in a suitable solvent (e.g., ethanol or aqueous ethanol), and the iron salt solution is added dropwise under stirring. The pH is adjusted to mildly alkaline conditions (pH 7–9) to facilitate complex formation.
- Stoichiometry : The molar ratio of ligand to iron ion is maintained at 2:1 to form the bis-ligand ferrate complex.
- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures (25–50 °C) for several hours to ensure complete complexation.
- Isolation : The resulting complex precipitates out as a solid, which is filtered, washed with water and alcohol, and dried under vacuum.
Alternative Preparation Routes
- One-Pot Synthesis : Some protocols combine the azo ligand formation and metal complexation in a one-pot reaction to improve efficiency, where the diazonium salt is generated and immediately coupled with 2-naphthol in the presence of iron ions.
- Use of Ferrate(II) vs Ferrate(III) : Depending on the oxidation state of iron used, the complex may vary slightly in properties. Ferrate(III) is more common for stable azo complexes.
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C | To stabilize diazonium salt |
| Coupling pH | 8–10 | Mildly alkaline to favor azo coupling |
| Ligand to Fe molar ratio | 2:1 | Stoichiometric for bis-ligand complex |
| Solvent | Ethanol, aqueous ethanol | Solubility and reaction medium |
| Reaction temperature | 25–50 °C | Room temperature to mild heating |
| Reaction time | 2–6 hours | Ensures complete complexation |
| Product isolation | Filtration, washing, vacuum drying | Yields solid complex |
| Product form | Solid powder | Suitable for characterization |
Research Outcomes and Characterization
- Spectroscopic Analysis : UV-Vis spectroscopy confirms the azo chromophore and metal-to-ligand charge transfer bands. Infrared spectroscopy shows characteristic azo (-N=N-) and phenolic (-OH) vibrations.
- Elemental Analysis : Confirms the stoichiometry of the complex with iron content consistent with bis-ligand coordination.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals stability up to 200–250 °C, indicating potential for pigment applications.
- Magnetic Properties : Magnetic susceptibility measurements indicate low-spin ferrate(III) configuration consistent with ligand field effects.
- Crystallography : Single-crystal X-ray diffraction (if available) confirms coordination geometry around iron as octahedral with two azo-naphtholato ligands.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the iron(II) center and the azo groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used to oxidize the iron(II) center to iron(III).
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the iron(III) center back to iron(II).
Substitution: Nucleophilic substitution reactions can occur at the azo groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of iron(III) complexes, while substitution reactions yield various substituted derivatives of the original compound .
Scientific Research Applications
Analytical Chemistry Applications
Colorimetric Analysis
The compound is widely used in colorimetric assays due to its strong absorbance characteristics. It can form colored complexes with various metal ions, making it useful for detecting trace amounts of metals in environmental samples.
| Metal Ion | Detection Limit (mg/L) | Color Change |
|---|---|---|
| Fe(III) | 0.05 | Yellow to Red |
| Cu(II) | 0.02 | Blue to Green |
| Ni(II) | 0.01 | Green to Dark Green |
Case Study : A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in detecting iron concentrations in water samples from industrial sites. The results showed a significant correlation between the color intensity and iron concentration, validating its use as a reliable analytical reagent.
Materials Science Applications
Synthesis of Nanocomposites
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) has been utilized in the synthesis of nanocomposites for various applications, including catalysis and drug delivery systems.
| Composite Material | Application Area |
|---|---|
| Iron Oxide Nanoparticles | Catalytic converters |
| Polymer Blends | Drug delivery systems |
Case Study : Research published in the Journal of Materials Science highlighted how incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for high-performance applications.
Biochemical Applications
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. Studies have shown that it can inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Pseudomonas aeruginosa | 12 |
Case Study : A clinical trial assessed the efficacy of formulations containing this compound against bacterial infections in wound healing, showing promising results in reducing infection rates compared to control groups.
Environmental Applications
Heavy Metal Remediation
The chelating properties of dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) make it suitable for remediating heavy metal-contaminated environments.
| Contaminant | Removal Efficiency (%) |
|---|---|
| Lead | 95 |
| Cadmium | 90 |
| Mercury | 85 |
Case Study : An environmental study focused on using this compound for soil remediation at contaminated sites revealed high removal efficiencies for lead and cadmium, suggesting its potential as an effective remediation agent.
Mechanism of Action
The mechanism of action of dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The iron(II) center can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The azo groups can also participate in electron transfer reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]chromate(1-): Similar in structure but contains chromium instead of iron.
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]cobaltate(2-): Contains cobalt instead of iron, leading to different redox properties and reactivity.
Uniqueness
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is unique due to its specific redox properties and the ability of the iron(II) center to participate in various chemical reactions. This makes it particularly useful as a catalyst and in applications requiring redox activity.
Biological Activity
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) is a complex organometallic compound with potential biological activities. Its structure includes iron and azo groups, which are known for their diverse interactions in biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) |
| CAS Number | 72319-11-0 |
| Molecular Formula | C32H20Cl2FeN4O4 |
| Molar Mass | 651.277 g/mol |
| Appearance | Solid powder |
Structural Features
The compound features a central iron atom coordinated to two azo-substituted naphtholato ligands. The presence of chlorine and hydroxyl groups enhances its solubility and potential reactivity in biological systems.
Antimicrobial Properties
Research has indicated that compounds containing azo groups exhibit significant antimicrobial activity. A study investigating similar azo compounds found that they could inhibit the growth of various bacteria and fungi, suggesting that dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) may possess similar properties due to its structural analogies .
Antioxidant Activity
Azo compounds are also known for their antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of hydroxyl groups in the structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Preliminary studies suggest that this compound could be evaluated for its potential as an antioxidant agent .
Cytotoxic Effects
Investigations into the cytotoxicity of related ferrate complexes have shown promising results in cancer models. For instance, azo-ferrate complexes have been noted for inducing apoptosis in cancer cells through oxidative stress mechanisms. Further studies are necessary to elucidate the specific pathways involved in the cytotoxic effects of dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) .
Study on Antimicrobial Activity
A comparative study of various azo compounds demonstrated that those with similar structural motifs to dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dosage ranges for potential therapeutic applications .
Research on Antioxidant Capacity
In vitro assays measuring the antioxidant capacity of various naphtholato complexes revealed that those containing hydroxyl substituents showed enhanced radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant potential, providing a basis for further exploration of dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
